6-(3-Methoxyphenyl)-1-hexen-3-one

Description

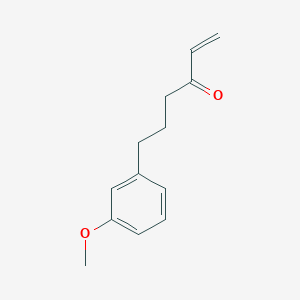

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

6-(3-methoxyphenyl)hex-1-en-3-one |

InChI |

InChI=1S/C13H16O2/c1-3-12(14)8-4-6-11-7-5-9-13(10-11)15-2/h3,5,7,9-10H,1,4,6,8H2,2H3 |

InChI Key |

QREBEZZOILCJEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CCCC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 6 3 Methoxyphenyl 1 Hexen 3 One

Evaluation of the Existing Synthesis from a Green Chemistry Perspective

While the previously described synthesis is effective in producing 6-(3-Methoxyphenyl)-1-hexen-3-one, it presents several drawbacks when evaluated against the principles of green chemistry:

Use of Hazardous Reagents: The synthesis employs several hazardous substances. Phosphorus tribromide is a corrosive and toxic reagent. Liquid ammonia (B1221849) and sodium acetylide are also hazardous to handle. orgsyn.org The use of a mercury salt as a catalyst in the hydration step is a significant environmental concern due to the high toxicity of mercury compounds.

Atom Economy: The concept of atom economy measures the efficiency of a reaction in incorporating the atoms from the reactants into the final product. jocpr.com Several steps in this synthesis, such as the bromination and the Mannich-type reaction, have a low atom economy, meaning a significant portion of the atoms from the reagents end up as waste byproducts.

Towards a More Sustainable Synthesis

A potential greener strategy could involve:

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. For instance, catalytic methods for the direct conversion of alcohols to alkynes could bypass the need for the hazardous bromination and alkynation steps.

Safer Solvents and Reagents: The use of toxic solvents like benzene (B151609) could be replaced with greener alternatives such as water, ethanol, or supercritical fluids. The highly toxic mercury catalyst could potentially be replaced with a less toxic metal catalyst for the hydration of the alkyne.

Process Intensification: Combining multiple reaction steps into a one-pot synthesis can reduce solvent usage, energy consumption, and waste generation.

The following table compares the traditional synthesis with a hypothetical greener approach based on green chemistry principles:

| Feature | Traditional Synthesis | Hypothetical Green Synthesis |

| Reagents | Phosphorus tribromide, Sodium acetylide, Mercury salts | Catalytic systems, less toxic reagents |

| Solvents | Benzene, Dioxan | Greener alternatives (e.g., water, ethanol) |

| Atom Economy | Low in several steps | Potentially higher through catalytic and addition reactions |

| Waste | Significant generation of byproducts | Minimized waste generation |

| Safety | Use of multiple hazardous materials | Improved safety profile |

By focusing on the principles of green chemistry, future research can pave the way for a more sustainable and environmentally friendly production of this compound and its derivatives.

Reaction Mechanisms and Chemical Transformations of 6 3 Methoxyphenyl 1 Hexen 3 One

Electrophilic and Nucleophilic Reactions of the Hexenone (B8787527) Moiety

The hexenone moiety, an α,β-unsaturated ketone, is characterized by a conjugated system that includes the carbonyl group and the carbon-carbon double bond. This conjugation creates distinct electrophilic centers, making the molecule susceptible to nucleophilic attack.

Nucleophilic Attack:

1,2-Addition (Direct Addition): Strong and highly reactive nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This results in the formation of an alcohol after a workup step.

1,4-Addition (Conjugate Addition or Michael Addition): Softer, less basic nucleophiles, like cuprates (Gilman reagents), enamines, and thiols, preferentially attack the β-carbon of the double bond. This reaction is driven by the formation of a resonance-stabilized enolate intermediate. The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, can influence the electron density of the aromatic ring, but its effect on the distant hexenone moiety is generally modest.

The reactivity of the hexenone system can be summarized in the following table:

| Type of Addition | Attacking Nucleophile | Initial Product |

| 1,2-Addition | Hard Nucleophiles (e.g., Grignard reagents) | Alkoxide |

| 1,4-Addition | Soft Nucleophiles (e.g., Cuprates, Thiols) | Enolate |

Electrophilic Attack:

While the hexenone moiety is primarily electrophilic, the oxygen of the carbonyl group possesses lone pairs of electrons and can act as a Lewis base, reacting with strong electrophiles or Brønsted acids. Protonation of the carbonyl oxygen, for instance, enhances the electrophilicity of both the carbonyl carbon and the β-carbon, facilitating nucleophilic attack.

Carbonyl Group Reactivity in 6-(3-Methoxyphenyl)-1-hexen-3-one

The carbonyl group (C=O) at the 3-position is a key reactive site. Its reactivity is influenced by the electronic effects of the neighboring vinyl and alkyl groups.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, 6-(3-methoxyphenyl)-1-hexen-3-ol, using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common choice for this transformation, as it is mild enough not to reduce the alkene. For the reduction of both the carbonyl and the alkene, more powerful reducing agents like lithium aluminum hydride (LiAlH4) might be employed, though this can also lead to the reduction of the ester linkage in the methoxy group under harsh conditions.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, reacting with a phosphorus ylide. This would introduce a new double bond at the C3 position.

Acetal (B89532) and Ketal Formation: In the presence of an alcohol and an acid catalyst, the carbonyl group can be protected as an acetal or ketal. This is a reversible reaction often used to protect the carbonyl group from reacting with nucleophiles while other parts of the molecule are being modified.

Alkene Functional Group Transformations in this compound

The terminal alkene (C1=C2) in this compound also presents a site for various chemical transformations.

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For example, hydrohalogenation with HBr or HCl would lead to the corresponding halohydrin or dihalide, with the regioselectivity following Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens (C1).

Hydrogenation: Catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst, can selectively reduce the double bond to an alkane, yielding 6-(3-methoxyphenyl)hexan-3-one. The conditions can be controlled to avoid the reduction of the carbonyl group.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Oxidative Cleavage: Strong oxidizing agents such as ozone (O3) followed by a reductive or oxidative workup can cleave the double bond, yielding an aldehyde or a carboxylic acid.

Cycloaddition Reactions Involving this compound, including Diels-Alder Processes

The conjugated enone system of this compound can participate in cycloaddition reactions.

Diels-Alder Reaction: The α,β-unsaturated ketone can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene. nih.gov The electron-withdrawing nature of the carbonyl group makes the double bond electron-deficient, which is a requirement for a good dienophile. nih.gov The stereochemistry and regiochemistry of the resulting cyclohexene (B86901) derivative are governed by the established rules of the Diels-Alder reaction. nih.gov The presence of the 3-methoxyphenyl (B12655295) group could potentially influence the facial selectivity of the diene's approach. nih.gov

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition reactions are also possible, where the alkene of the enone reacts with another alkene to form a cyclobutane (B1203170) ring.

Rearrangement Reactions and Isomerization Pathways of this compound

Under certain conditions, this compound can undergo rearrangement and isomerization reactions.

Isomerization: The terminal double bond (1-hexen-3-one) can potentially isomerize to a more stable internal position, forming 6-(3-methoxyphenyl)-2-hexen-3-one, under acidic or basic conditions. This would bring the double bond into conjugation with the carbonyl group, which is a thermodynamically more stable arrangement.

Nazarov Cyclization: While not a direct rearrangement of the starting material, if the molecule were modified to have a divinyl ketone structure, it could undergo a Nazarov cyclization to form a cyclopentenone.

Photochemical Rearrangements: Upon UV irradiation, α,β-unsaturated ketones can undergo various photochemical rearrangements, such as the lumiketone rearrangement, although specific studies on this compound are not widely reported.

Spectroscopic Characterization and Analytical Techniques for 6 3 Methoxyphenyl 1 Hexen 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationresearchgate.netresearchgate.net

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Data Analysis of 6-(3-Methoxyphenyl)-1-hexen-3-one and Analoguesresearchgate.netresearchgate.net

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The vinyl protons (=CH- and =CH₂) at the C1 and C2 positions typically appear in the downfield region, between 5.8 and 6.5 ppm, due to the deshielding effect of the double bond and the adjacent carbonyl group. The proton on C2 (adjacent to the carbonyl) would likely be the most downfield of the vinyl protons.

The protons of the methylene (B1212753) groups at C4 and C5 would resonate in the range of 2.5 to 3.0 ppm. The protons on the carbon adjacent to the aromatic ring (C6) would also fall in a similar region. The characteristic singlet of the methoxy (B1213986) group (-OCH₃) protons is anticipated around 3.8 ppm. The aromatic protons of the 3-methoxyphenyl (B12655295) group would produce a complex multiplet pattern between 6.7 and 7.3 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~5.8-6.0 | Doublet of doublets |

| H-2 | ~6.2-6.5 | Doublet of doublets |

| H-4 | ~2.7-2.9 | Triplet |

| H-5 | ~1.8-2.1 | Multiplet |

| H-6 | ~2.6-2.8 | Triplet |

| -OCH₃ | ~3.8 | Singlet |

| Aromatic-H | ~6.7-7.3 | Multiplet |

¹³C NMR Investigations of this compound Derivativeslibretexts.orglibretexts.org

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of 195-200 ppm for an α,β-unsaturated ketone. The vinyl carbons (C1 and C2) would appear between 128 and 138 ppm. The carbons of the 3-methoxyphenyl ring will resonate in the aromatic region (110-160 ppm), with the carbon attached to the oxygen of the methoxy group being the most downfield in this group. The methoxy carbon itself will have a characteristic signal around 55 ppm. The aliphatic carbons (C4, C5, and C6) will appear in the upfield region, typically between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~128 |

| C2 | ~137 |

| C3 | ~198 |

| C4 | ~40 |

| C5 | ~25 |

| C6 | ~35 |

| -OCH₃ | ~55 |

| Aromatic C | ~112-160 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysisnih.govacs.orgresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification in 6-(3-Methoxyphenyl)-1-hexen-3-onevscht.czlibretexts.orgorgchemboulder.com

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ due to the C=O stretching vibration of the α,β-unsaturated ketone. The C=C stretching vibration of the vinyl group would appear around 1620-1640 cm⁻¹. The C-H stretching vibrations of the vinyl and aromatic protons would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The characteristic C-O-C stretching of the methoxy group would give rise to a strong band in the region of 1200-1250 cm⁻¹ (asymmetric) and a weaker band around 1030-1050 cm⁻¹ (symmetric). The aromatic ring will also show characteristic absorptions in the fingerprint region. libretexts.orgmasterorganicchemistry.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1670-1690 |

| C=C (vinyl) | Stretch | 1620-1640 |

| C-H (vinyl/aromatic) | Stretch | >3000 |

| C-H (aliphatic) | Stretch | <3000 |

| C-O-C (ether) | Asymmetric Stretch | 1200-1250 |

| C-O-C (ether) | Symmetric Stretch | 1030-1050 |

Chromatographic Techniques for Purity Assessment and Isolationwaters.comresearchgate.netepa.govauroraprosci.comste-mart.com

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable for the analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for the analysis of volatile and thermally stable compounds. ste-mart.comtdi-bi.com The compound would be separated from any impurities on a GC column, and the mass spectrometer would provide identification based on the mass spectrum of the eluting peak. The choice of the GC column, typically a non-polar or medium-polarity column, and the temperature program are critical for achieving good separation. thermofisher.comgcms.cz

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis and purification of this compound. Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common choice. waters.comresearchgate.net The retention time of the compound would be dependent on its polarity and the specific chromatographic conditions. Detection is typically achieved using a UV detector, as the aromatic ring and the conjugated system of the α,β-unsaturated ketone will absorb UV light. epa.govauroraprosci.com

Derivatization Strategies and Analogue Synthesis of 6 3 Methoxyphenyl 1 Hexen 3 One

The chemical scaffold of 6-(3-methoxyphenyl)-1-hexen-3-one, characterized by a terminal vinyl group conjugated to a ketone and a methoxy-substituted phenyl ring, offers multiple sites for chemical modification. These reactive centers—the ketone carbonyl, the terminal alkene, and the aromatic ring—allow for a wide range of derivatization strategies aimed at creating diverse analogues. Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry and for incorporating this versatile building block into more complex molecular frameworks, most notably in the total synthesis of steroids.

Occurrence, Biosynthesis, and Chemoecological Relevance of Hexenone Derivatives

Natural Occurrence of 1-Hexen-3-one and Related Enones in Biological Systems

While the specific natural occurrence of 6-(3-Methoxyphenyl)-1-hexen-3-one is not documented in publicly available literature, its parent compound, 1-hexen-3-one, has been identified in at least one plant species.

1-Hexen-3-one is a volatile organic compound that has been reported in Carica papaya (papaya). nih.gov Its presence in plants is often associated with the lipoxygenase pathway, which is activated in response to tissue damage. This pathway leads to the formation of a variety of C6-volatile compounds, often referred to as green leaf volatiles (GLVs), which contribute to the characteristic scent of freshly cut grass and damaged leaves.

Other related enones and their derivatives are widespread in the plant kingdom and are significant components of essential oils and plant aromas. For instance, (Z)-3-hexenol, a C6-alcohol structurally related to hexenones, is a nearly ubiquitous GLV produced by most terrestrial plants upon mechanical or herbivore-induced damage. nih.gov The table below lists some related compounds and their known natural sources.

| Compound Name | Natural Source(s) |

| 1-Hexen-3-one | Carica papaya nih.gov |

| 1-Hexen-3-ol | Camellia sinensis (Tea), Zea mays (Maize) nih.gov |

| (Z)-3-Hexenol | Widespread in terrestrial plants nih.gov |

Postulated Biosynthetic Pathways of Vinyl Ketones in Plants and Microorganisms

The biosynthesis of vinyl ketones, such as 1-hexen-3-one, in plants is generally thought to occur through the lipoxygenase (LOX) pathway. This pathway is initiated by the oxygenation of polyunsaturated fatty acids, primarily linoleic and α-linolenic acids. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form C6-aldehydes, such as (Z)-3-hexenal. These aldehydes can then be isomerized and subsequently oxidized to form ketones.

For a more complex molecule like this compound, a hybrid biosynthetic pathway would likely be involved, combining elements of fatty acid metabolism and aromatic amino acid biosynthesis. The aromatic portion, the 3-methoxyphenyl (B12655295) group, would likely originate from the shikimate pathway. nih.govyoutube.com This pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. nih.govnih.govslideshare.net Chorismate, a key intermediate in the shikimate pathway, serves as a precursor for a vast array of aromatic compounds. nih.govyoutube.com

The formation of the hexenone (B8787527) backbone could still proceed through a fatty acid-derived pathway, with a subsequent condensation or alkylation reaction involving a precursor derived from the shikimate pathway. Microbial systems, known for their diverse metabolic capabilities, could also potentially synthesize such a compound through engineered pathways. nih.gov Research into the microbial biosynthesis of aromatic compounds has shown that various biomolecular engineering strategies can be employed to produce novel aromatic molecules. nih.gov

Chemoecological Roles of Hexenone Analogues as Semiochemicals and Flavor Compounds

While the specific chemoecological role of this compound has not been investigated, the functions of its structural analogues provide strong indications of its potential activities. Hexenone derivatives and other green leaf volatiles play crucial roles in plant-insect interactions, acting as semiochemicals (signaling chemicals). nih.gov

When a plant is damaged by an herbivore, it releases a blend of volatile organic compounds, including hexenals and hexenols. usda.gov These compounds can act as:

Herbivore attractants or repellents: Some herbivores use these cues to locate host plants, while for others, they may signal an already infested or defended plant. nih.gov

Attractants for natural enemies of herbivores: Parasitic wasps and predatory insects are often attracted to the scent of a damaged plant, using it to locate their prey. nih.govusda.gov This "cry for help" is a form of indirect plant defense.

Plant-plant communication: Neighboring plants can detect these airborne signals and prime their own defenses in anticipation of an attack.

The methoxyphenyl moiety is also a common feature in biologically active compounds, including those involved in insect chemical ecology. Phenolic compounds, which are structurally related to methoxy-substituted aromatics, are known to be present in insects, often sequestered from their plant diet. frontiersin.orgpurdue.edu These compounds can have various functions, including roles in sclerotization (hardening of the cuticle) and as antioxidants. purdue.edu The presence of a methoxyphenyl group in this compound suggests it could have specific interactions with insect olfactory receptors, potentially mediating attraction or repulsion. nih.gov

Furthermore, many simple ketones and enones are recognized as flavor compounds. nih.gov The combination of the "green" or "fruity" notes associated with hexenones and the potentially "sweet" or "phenolic" character of the methoxyphenyl group could give this compound unique organoleptic properties, though this remains speculative without sensory analysis data.

Computational and Theoretical Studies on 6 3 Methoxyphenyl 1 Hexen 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of α,β-unsaturated ketones. nih.govacs.org For 6-(3-methoxyphenyl)-1-hexen-3-one, these calculations focus on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. acs.orgacs.org

A smaller HOMO-LUMO gap generally signifies higher reactivity, as it is easier to excite an electron from the ground to an excited state. acs.org In α,β-unsaturated systems, the α,β-unsaturated carbonyl group is a known Michael acceptor, readily reacting with nucleophiles. acs.org DFT calculations can map the molecular electrostatic potential (MEP), which visually represents the charge distribution and identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For an enone, the carbonyl oxygen would be an electron-rich site, while the β-carbon of the unsaturated system is an electrophilic site susceptible to Michael addition.

Table 1: Key Parameters from Quantum Chemical Calculations for Chalcone (B49325) Derivatives

| Derivative Feature | Calculated Property | Implication | Reference |

|---|---|---|---|

| p-tolyl substituent | Highest HOMO-LUMO gap (3.7374 eV) | High chemical stability | nih.gov |

| p-bromophenyl substituent | Lowest HOMO-LUMO gap | High chemical reactivity | nih.gov |

| (3,5)-dichloro methoxy (B1213986) chalcone | Smallest HOMO-LUMO energy gap | Most reactive and most thermodynamically stable isomer | acs.org |

| (2,6)-dichloro methoxy chalcone | Largest HOMO-LUMO energy gap | Least reactive isomer | acs.org |

Molecular Dynamics Simulations to Elucidate Conformational Behavior of Related Compounds

While quantum calculations provide insights into static electronic properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations can elucidate the conformational flexibility of this compound and its analogues. nih.govnih.gov The molecule possesses several rotatable bonds, including those connecting the phenyl ring, the hexenyl chain, and the methoxy group, allowing it to adopt numerous conformations in solution. unibas.it

The conformation of aryl alkyl ketones is often a balance of steric and electronic effects, where the aromatic ring and the carbonyl group adopt a twisted orientation relative to each other. unibas.it MD simulations on related chalcone derivatives have been used to understand how these molecules bind to biological targets, such as enzymes. nih.govresearchgate.net These studies show that the molecule's ability to adopt specific low-energy conformations is crucial for its biological activity. The simulations can reveal stable binding poses within a receptor site and identify key intermolecular interactions, like hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling for Functional Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate a molecule's chemical structure with its activity. tandfonline.comnih.gov For compounds like this compound, which belong to the broader class of chalcones and α,β-unsaturated ketones, extensive SAR studies have been conducted. nih.govnih.gov These studies systematically modify parts of the molecular structure—such as the substituents on the phenyl ring or the nature of the bridge connecting the rings—and measure the resulting change in a specific activity, like anti-inflammatory or antitumor effects. nih.govnih.govnih.gov

Key findings from SAR studies on related chalcones include:

Substitution on the Phenyl Ring: The type and position of substituents are critical. Halogen groups at the para-position were found to decrease the antiproliferative effect in one study. nih.gov In another, the presence of two methoxy groups was found to be responsible for cytotoxic activity on normal cell lines. nih.gov The position of the methoxy group (ortho, meta, or para) significantly influences biological activity. nih.govnih.gov

The α,β-Unsaturated Carbonyl System: This enone moiety is often crucial for biological activity, acting as a Michael acceptor. acs.org Modifications, such as the reduction of the double bond or the carbonyl group, can lead to a significant loss of activity. nih.gov

Heterocyclic Analogues: Replacing the phenyl ring with a heterocyclic ring (like furan (B31954) or pyridine) can dramatically enhance biological activity. iiarjournals.org

QSAR models take this a step further by creating mathematical equations that relate structural descriptors (e.g., electronic, steric, or hydrophobic parameters) to activity. tandfonline.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. For α,β-unsaturated ketones, QSAR models have been developed to predict properties like toxicity and antifungal activity. tandfonline.comqsardb.org

Table 2: Structure-Activity Relationship (SAR) Insights for Chalcone Analogues

| Structural Modification | Observed Effect on Activity | Compound Class | Reference |

|---|---|---|---|

| Presence of two methoxy groups | Increased cytotoxic activity | 2'-hydroxychalcones | nih.gov |

| Halogen groups at para-position | Decreased antiproliferative effect | Chalcones | nih.gov |

| Fused furan ring on A-ring | Significantly enhanced antiproliferative activity | Chalcones | iiarjournals.org |

| Cyclic moiety in C5 bridge | Favorable for antiproliferative activity | Diarylpentanoids | nih.gov |

Computational Design of Novel Derivatives with Tailored Reactivity

A major application of computational and theoretical studies is the rational, in silico design of novel molecules with desired properties. researchgate.netnih.govhealthinformaticsjournal.com Starting from a lead scaffold like this compound, computational methods can be used to design new derivatives with tailored reactivity or enhanced biological activity. nih.gov

The process typically involves:

Scaffold Analysis and Hybridization: The lead compound is broken down into key structural components (e.g., the 3-methoxyphenyl (B12655295) group, the enone linker). New derivatives are then designed by combining these parts with other known pharmacophores or by introducing new substituents. nih.govhealthinformaticsjournal.com

In Silico Screening: A large virtual library of designed derivatives can be rapidly screened for desired properties. This often involves predicting drug-likeness (e.g., using Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out compounds with poor pharmacokinetic profiles. acs.orgnih.gov

Molecular Docking and Scoring: For designing molecules with a specific biological target, molecular docking is used to predict how well the designed compounds bind to the target's active site. nih.govresearchgate.net The binding affinity is estimated using scoring functions, allowing researchers to prioritize the most promising candidates for synthesis.

Reactivity Tuning: Based on quantum chemical calculations, substituents can be strategically placed to modulate the electronic properties of the α,β-unsaturated system. For example, by adding electron-withdrawing or electron-donating groups, the electrophilicity of the β-carbon can be fine-tuned to control its reactivity in Michael addition reactions. nih.gov

This computational approach significantly accelerates the drug discovery process, reducing the cost and time associated with synthesizing and testing a large number of compounds. nih.govresearchgate.net Studies have successfully used these methods to design novel chalcone derivatives with potent antitumor and antimicrobial activities. acs.orgnih.gov

Emerging Research Directions and Future Prospects for 6 3 Methoxyphenyl 1 Hexen 3 One

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of 6-(3-Methoxyphenyl)-1-hexen-3-one and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These modern techniques offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher reproducibility.

Automated synthesis platforms are also being explored for the production of complex molecules. nih.govd-nb.infonih.gov These systems can perform multi-step syntheses with minimal human intervention, which is particularly valuable for the production of radiolabeled compounds or for high-throughput screening of reaction conditions. nih.govd-nb.infonih.gov The automation of the synthesis of structurally similar compounds has been shown to be crucial for routine clinical use and for ensuring compliance with Good Manufacturing Practice (GMP) requirements. d-nb.infonih.gov The complexity of such syntheses makes automation a key factor in ensuring the reliability and reproducibility of the production process. nih.govd-nb.infonih.gov

The table below summarizes the key advantages of integrating flow chemistry and automated synthesis in the production of this compound.

| Feature | Benefit in Synthesis of this compound |

| Precise Control | Improved yield and purity of the final product. |

| Enhanced Safety | Minimization of risks associated with handling hazardous reagents. |

| Reproducibility | Consistent product quality across different batches. |

| Scalability | Easier transition from laboratory-scale to industrial-scale production. |

Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring of Reactions

The real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms and optimizing process parameters. Advanced spectroscopic and imaging techniques are being increasingly employed for the in situ monitoring of reactions involving compounds like this compound.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide detailed information about the progress of a reaction as it happens. This allows for the identification of reaction intermediates, the determination of reaction kinetics, and the early detection of any side reactions.

For example, in situ FTIR can be used to monitor the disappearance of reactants and the appearance of products in real-time, providing valuable data for process optimization. Similarly, online NMR can offer detailed structural information about the species present in the reaction mixture at any given time.

The development of advanced imaging techniques also opens up new possibilities for visualizing chemical processes at the micro- and nanoscale. This can be particularly useful for understanding heterogeneous catalytic reactions or for studying reactions occurring within microfluidic devices.

Bio-inspired Synthesis and Biocatalysis Approaches in this compound Chemistry

Nature often provides inspiration for the development of new and efficient synthetic methods. Bio-inspired synthesis and biocatalysis are emerging as powerful tools in organic chemistry, and they hold significant promise for the synthesis of this compound and its derivatives. entrechem.com

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. This approach offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. For example, enzymes such as ketoreductases could potentially be used for the stereoselective reduction of the ketone group in this compound to produce chiral alcohols, which are valuable building blocks in medicinal chemistry. entrechem.com

Researchers are also exploring the use of multi-enzyme cascade reactions, where several enzymatic steps are combined in a one-pot process to synthesize complex molecules. entrechem.com This approach mimics the biosynthetic pathways found in nature and can significantly shorten synthetic routes and reduce waste.

The following table highlights some of the potential biocatalytic approaches that could be applied to the chemistry of this compound.

| Biocatalytic Approach | Potential Application |

| Ketoreductases | Stereoselective reduction of the ketone to form chiral alcohols. entrechem.com |

| Laccases | Potential for oxidative coupling reactions. |

| Transaminases | Introduction of amino groups to form chiral amines. entrechem.com |

| Hydrolases | Selective hydrolysis of ester or amide derivatives. |

Applications in Materials Science and Polymer Chemistry as a Building Block

The unique chemical structure of this compound, featuring both a reactive vinyl ketone and a methoxyphenyl group, makes it an interesting building block for the synthesis of new materials and polymers.

The vinyl group can participate in various polymerization reactions, such as free-radical polymerization or Michael addition polymerization, to form a wide range of polymers with potentially interesting properties. The methoxyphenyl group can influence the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and optical properties.

For example, polymers derived from this compound could find applications as specialty coatings, adhesives, or as components of advanced composite materials. The presence of the ketone functionality also offers a handle for further chemical modification of the polymer, allowing for the introduction of other functional groups and the tuning of the material's properties.

Furthermore, the compound can be used as a starting material for the synthesis of more complex molecules that can serve as monomers for the preparation of high-performance polymers. The versatility of this compound as a building block opens up a wide range of possibilities for the development of new materials with tailored properties for various applications.

Q & A

Q. What are the established synthetic routes for 6-(3-Methoxyphenyl)-1-hexen-3-one, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The compound is synthesized via condensation reactions, such as the reaction of β-cyanoketones with cyclic ketones. For example, in a multi-step process, this compound reacts with a cyclic β-cyanoketone to form a decalone cyanohydrin intermediate, which is cyclized under acidic conditions (e.g., HCl) to yield D-homosteroids . Optimization involves:

- Temperature control : Maintaining 0–5°C during exothermic steps to prevent side reactions.

- Catalyst selection : Using Lewis acids (e.g., SnBr₂) to enhance regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

Yields >70% are achievable with strict stoichiometric ratios and inert atmospheres .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 5.5–6.2 ppm (alkene protons).

- ¹³C NMR : Carbonyl resonance at ~200 ppm and methoxy carbon at ~55 ppm .

- X-ray crystallography : SHELXL refinement software is used to resolve bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, confirming the enone system’s planarity .

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 218.1 and fragmentation patterns matching the methoxyphenyl and α,β-unsaturated ketone moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Tautomerism : The α,β-unsaturated ketone may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify equilibrium states .

- Stereochemical ambiguity : Chiral derivatives may require circular dichroism (CD) or X-ray analysis. For example, SHELXD software can resolve enantiomeric excess in crystallographic data .

- Impurity interference : Cross-validate with HPLC-MS (≥95% purity threshold) and compare retention times with synthetic standards .

Q. What strategies optimize stereochemical outcomes in D-homosteroid synthesis using this compound as a precursor?

- Methodological Answer : Stereoselectivity in D-homosteroid formation depends on:

- Acid catalysis : Controlled protonation of the cyanohydrin intermediate (e.g., HCl in THF) directs chair-like transition states, favoring axial methyl group orientation .

- Chiral auxiliaries : Introducing (S)-configured amines or phosphine ligands during cyclization enhances enantiomeric ratios (e.g., 85:15 er) .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide solvent and catalyst selection .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in exothermic reactions?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 fpm face velocity to manage volatile intermediates.

- Thermal monitoring : Equip reactors with thermocouples and cooling jackets to maintain ≤50°C during condensations .

- PPE : Wear nitrile gloves (ASTM D6978 standard) and safety goggles with indirect venting to prevent splashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.